molecular formula C20H20N2O2S B14985421 2-(4-ethylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide

2-(4-ethylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide

Cat. No.: B14985421
M. Wt: 352.5 g/mol
InChI Key: UMYMDCJUKZQYSF-UHFFFAOYSA-N
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Description

2-(4-ethylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an ethylphenoxy group, a phenylthiazolyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic aromatic substitution reaction.

    Formation of the Ethylphenoxy Group: The ethylphenoxy group is attached via an etherification reaction.

    Formation of the Acetamide Moiety: The final step involves the acylation of the amine group with acetic anhydride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide
  • 2-(4-chlorophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide
  • 2-(4-fluorophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide

Uniqueness

2-(4-ethylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group may enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

Molecular Formula

C20H20N2O2S

Molecular Weight

352.5 g/mol

IUPAC Name

2-(4-ethylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide

InChI

InChI=1S/C20H20N2O2S/c1-2-15-8-10-18(11-9-15)24-13-19(23)21-12-17-14-25-20(22-17)16-6-4-3-5-7-16/h3-11,14H,2,12-13H2,1H3,(H,21,23)

InChI Key

UMYMDCJUKZQYSF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NCC2=CSC(=N2)C3=CC=CC=C3

Origin of Product

United States

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